methyl 4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “methyl 4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxylate” is a complex organic molecule. It contains a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring .
Synthesis Analysis
The synthesis of similar triazolopyrimidine compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another method involves the substitution reaction of 7-chloro-3-methyl-3H-1, 2, 3-triazolo [4, 5-d] pyrimidine with nucleophiles .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .Chemical Reactions Analysis
Triazolopyrimidine compounds have been found to react with hydrazonoyl halides in the presence of triethylamine to form a series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido .Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein involved in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in significant alterations in cell cycle progression, leading to apoptosis induction within certain cell lines .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal cell cycle, leading to apoptosis, or programmed cell death . Additionally, the compound has shown promising neuroprotective and anti-inflammatory properties, suggesting it may also interact with pathways related to inflammation and neuroprotection .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines, including MCF-7 and HCT-116 . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Analysis
Cellular Effects
Related triazolopyrimidines have been shown to have significant effects on various types of cells and cellular processes . For example, some triazolopyrimidines have been found to have cytotoxic activities against certain cell lines
Molecular Mechanism
The molecular mechanism of action of Methyl 4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxylate is not currently known. Triazolopyrimidines are known to exert their effects at the molecular level through a variety of mechanisms . For example, some triazolopyrimidines have been found to inhibit certain enzymes
Properties
IUPAC Name |
methyl 4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N7O2/c1-16-9-8(14-15-16)10(13-7-12-9)17-3-5-18(6-4-17)11(19)20-2/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWQLWHPSBCQKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)OC)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.